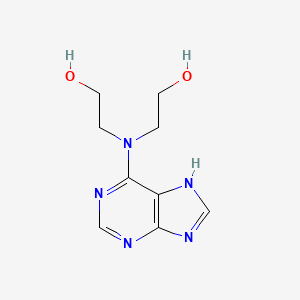
2,2'-(7H-purin-6-ylazanediyl)diethanol
描述
2,2'-(7H-Purin-6-ylazanediyl)diethanol is a heterocyclic compound featuring a purine core linked via an azanediyl (-NH-) bridge to two ethanol moieties. This structure combines the aromatic and hydrogen-bonding properties of purines with the hydrophilic nature of diethanol groups, making it a candidate for applications in medicinal chemistry and macrocyclic synthesis. For example, 7-(5-methylthiazol-2-yl)-7H-purin-6-ylamine (a related compound) was synthesized via a thiocyanate-mediated coupling reaction with adenine, yielding a 42% isolated product . The diethanol substituents likely enhance solubility compared to alkyl- or aryl-substituted purines, as seen in 2-(6-azanyl-8-methyl-purin-9-yl)ethanol (molecular weight: 193.206), which shares structural similarities but lacks the azanediyl bridge .
属性
CAS 编号 |
6312-66-9 |
|---|---|
分子式 |
C9H13N5O2 |
分子量 |
223.23 g/mol |
IUPAC 名称 |
2-[2-hydroxyethyl(7H-purin-6-yl)amino]ethanol |
InChI |
InChI=1S/C9H13N5O2/c15-3-1-14(2-4-16)9-7-8(11-5-10-7)12-6-13-9/h5-6,15-16H,1-4H2,(H,10,11,12,13) |
InChI 键 |
HDFTZBLKBXGFGD-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1)C(=NC=N2)N(CCO)CCO |
规范 SMILES |
C1=NC2=C(N1)C(=NC=N2)N(CCO)CCO |
其他CAS编号 |
6312-66-9 |
Pictograms |
Irritant |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2'-(7H-purin-6-ylazanediyl)diethanol typically involves the reaction of a purine derivative with an appropriate hydroxyethylating agent. One common method involves the use of 6-chloropurine as the starting material, which undergoes nucleophilic substitution with 2-aminoethanol under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or ethanol, and the reaction temperature is maintained at around 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production process.
化学反应分析
Types of Reactions
2,2'-(7H-purin-6-ylazanediyl)diethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a more saturated alcohol derivative.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
科学研究应用
2,2'-(7H-purin-6-ylazanediyl)diethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in cellular processes and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2,2'-(7H-purin-6-ylazanediyl)diethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic activity, depending on its structural features and the nature of the target. The hydroxyethyl group may facilitate binding to the active site of enzymes, while the purine ring can interact with nucleotide-binding domains, influencing cellular pathways and processes.
相似化合物的比较
Structural Insights :
- The purine core in this compound enables hydrogen bonding and π-π stacking, critical for biological interactions. In contrast, phenyl-substituted analogues (e.g., 2,2′-(phenylazanediyl)diethanol) prioritize aromatic interactions but lack nucleobase functionality .
- Ethanol groups improve aqueous solubility compared to hydrophobic substituents like methylthiazole in 7-(5-methylthiazol-2-yl)-7H-purin-6-ylamine .
Reaction Yields and Efficiency
- Purine-thiazole hybrids (e.g., compound 11 in ) achieve moderate yields (42%), whereas macrocycles require stringent conditions (e.g., high dilution) to optimize cyclization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


